molecular formula C10H15N3 B372778 2-(Piperidin-1-yl)pyridin-4-amine CAS No. 35980-78-0

2-(Piperidin-1-yl)pyridin-4-amine

Cat. No. B372778
CAS RN: 35980-78-0
M. Wt: 177.25g/mol
InChI Key: XTCJYQFQKXYIMZ-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published .


Molecular Structure Analysis

The molecular formula of 2-(Piperidin-1-yl)pyridin-4-amine is C10H15N3 . The InChI code is 1S/C10H15N3/c11-9-4-5-12-10 (8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2, (H2,11,12) .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The molecular weight of 2-(Piperidin-1-yl)pyridin-4-amine is 191.27 g/mol . The InChI code is 1S/C10H15N3/c11-9-4-5-12-10 (8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2, (H2,11,12) .

Scientific Research Applications

Comprehensive Analysis of 2-(Piperidin-1-yl)pyridin-4-amine Applications

Drug Discovery and Development: Piperidine derivatives are a significant focus in drug discovery due to their presence in many pharmacologically active compounds. The structure–activity relationship studies suggest that the linkage between the piperidine moiety and other structural frameworks is crucial for biological activity .

Antioxidant Properties: Compounds with a piperidine structure, such as piperine, exhibit potent antioxidant properties. They work by inhibiting or suppressing free radicals, suggesting that 2-(Piperidin-1-yl)pyridin-4-amine could potentially have similar applications .

Anti-tubercular Agents: Piperidine derivatives have been explored for their potential as anti-tubercular agents. The viability of cells exposed to these compounds is measured by in vitro assays to determine their effectiveness, indicating a possible research avenue for 2-(Piperidin-1-yl)pyridin-4-amine in this field .

Inhibition of Kinases: Some piperidine derivatives are designed to inhibit specific kinases, such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are involved in certain types of cancer. This suggests that 2-(Piperidin-1-yl)pyridin-4-amine could be investigated for similar kinase inhibition properties .

Chemical Diversity and Pharmacology: The chemical diversity of piperidine derivatives makes them interesting candidates for pharmacologically active compounds. They are often included in molecular frameworks with other heterocycles to explore different compositions and activities .

Synthesis of Novel Compounds: The synthesis of novel compounds often involves piperidine as a key structural component due to its versatility and reactivity. This means that 2-(Piperidin-1-yl)pyridin-4-amine could be used as a building block in the synthesis of new pharmacologically active molecules .

Mechanism of Action

While the specific mechanism of action for 2-(Piperidin-1-yl)pyridin-4-amine is not mentioned in the search results, piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving synthesis methods and exploring new pharmaceutical applications of piperidine derivatives.

properties

IUPAC Name

2-piperidin-1-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-9-4-5-12-10(8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCJYQFQKXYIMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101301624
Record name 2-(1-Piperidinyl)-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35980-78-0
Record name 2-(1-Piperidinyl)-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35980-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Piperidinyl)-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperidin-1-yl)pyridin-4-amine
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